molecular formula C13H14ClN3O2S B5713594 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B5713594
M. Wt: 311.79 g/mol
InChI Key: IZHGUMDFTYXBLJ-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" is associated with a class of chemicals that are structurally related to thiadiazoles. Thiadiazoles are notable for their various applications in the field of agriculture and medicine due to their herbicidal, antimicrobial, and potentially anticancer properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multistep reactions including the use of bromine as a cyclic reagent and conditions that facilitate the formation of the thiadiazole ring. Typically, the synthesis yields a compound with significant herbicidal activity, as seen in derivatives synthesized by Liu et al. (2007, 2008) through reactions involving cyclic reagents and isolation through recrystallization from mixed solvents at room temperature (Liu et al., 2007) (Liu et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of thiadiazole compounds have been extensively studied using X-ray diffraction techniques. These studies provide detailed information on the molecular dimensions, crystalline structure, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of the compounds. For example, the structure of similar compounds has been elucidated to show the typical ring structure and molecular arrangement associated with thiadiazoles (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Thiadiazole derivatives react under various conditions to produce compounds with different chemical properties. These reactions include esterification, hydrazination, and cyclization, leading to the formation of compounds with diverse biological activities. The synthesis pathways and the resulting chemical structures are critical for their biological function and herbicidal activity.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for different applications, including its formulation as a herbicide or its use in medical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of chemical bonds within thiadiazole compounds, determine their potential applications. These properties are influenced by the presence of functional groups and the overall molecular structure, impacting their interaction with biological targets or environmental factors.

References:

  • (Liu et al., 2007) - Synthesis and Crystal Structure of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide.
  • (Liu et al., 2008) - Crystal Structure and Herbicidal Activity of a Thiadiazole Derivative.
  • (Nanjunda-Swamy et al., 2005) - Synthesis and X-ray Crystal Studies of a Thiadiazole Compound.

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-8-16-17-12(20-8)15-11(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHGUMDFTYXBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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